![molecular formula C26H20N2O3 B4190011 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B4190011.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide
Overview
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide, commonly known as OBI-1, is a synthetic compound that has gained significant attention in the field of scientific research. It is an inhibitor of coagulation factor XIa, which is a key enzyme involved in the blood coagulation cascade. OBI-1 has been found to be effective in preventing thrombosis, without causing bleeding, making it a promising candidate for the development of anticoagulant drugs.
Mechanism of Action
OBI-1 inhibits coagulation factor XIa, which is a key enzyme in the intrinsic pathway of the blood coagulation cascade. By inhibiting factor XIa, OBI-1 prevents the formation of thrombin, which is the final step in the coagulation cascade.
Biochemical and Physiological Effects:
OBI-1 has been found to have a number of biochemical and physiological effects. In addition to its anticoagulant properties, it has also been shown to have anti-inflammatory effects, and to reduce the risk of thrombosis in patients with certain medical conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of OBI-1 for lab experiments is its specificity for coagulation factor XIa. This allows researchers to study the effects of inhibiting this specific enzyme, without affecting other parts of the coagulation cascade. However, one limitation of OBI-1 is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on OBI-1. One area of interest is the development of new anticoagulant drugs based on the structure of OBI-1. Researchers are also interested in studying the effects of OBI-1 in combination with other anticoagulant drugs, to determine whether it may be effective in reducing the risk of thrombosis in patients with certain medical conditions. Additionally, there is interest in studying the effects of OBI-1 on other physiological processes, such as inflammation and immune response.
Scientific Research Applications
OBI-1 has been extensively studied for its potential use as an anticoagulant drug. In preclinical studies, it has been shown to effectively inhibit thrombus formation in animal models, without causing bleeding. OBI-1 has also been found to be effective in preventing thrombosis in human plasma samples.
properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(4-phenoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c1-17(28-23-12-6-8-18-7-5-11-22(24(18)23)26(28)30)25(29)27-19-13-15-21(16-14-19)31-20-9-3-2-4-10-20/h2-17H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYCESFCMSCVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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